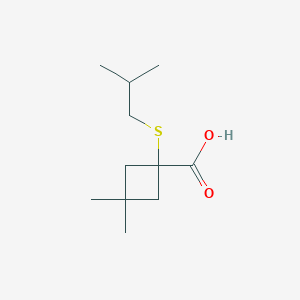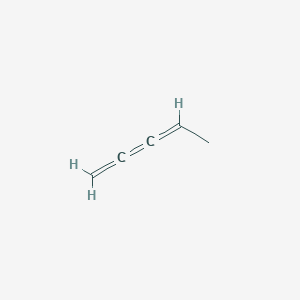![molecular formula C14H19NO4 B13520217 4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid is an organic compound that features a benzoic acid core substituted with tert-butoxycarbonyl (Boc) protected amino and dimethyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Benzoic Acid: The final step involves the oxidation of the methyl groups to carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA), leading to the formation of the free amine.
Oxidation and Reduction: The benzoic acid moiety can undergo reduction to form the corresponding alcohol or aldehyde.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.
Oxidation: Potassium permanganate for oxidation of methyl groups to carboxylic acid.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Deprotection: Formation of the free amine.
Oxidation: Formation of the corresponding alcohol or aldehyde.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug design and development.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, undergoing various transformations to yield desired products. In medicinal chemistry, its Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylbenzoic acid: Lacks the Boc protection, making it more reactive but less stable.
4-{[(methoxy)carbonyl]amino}-2,6-dimethylbenzoic acid: Features a methoxycarbonyl protecting group instead of Boc, offering different stability and reactivity profiles.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid is unique due to its Boc-protected amino group, which provides stability during synthetic transformations and can be selectively removed under mild conditions .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8-6-10(7-9(2)11(8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
InChI Key |
LBXIMWGSRWHFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino}cyclohexane-1-carboxylicacid](/img/structure/B13520164.png)



![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)


![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)

![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)

